6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibiotics that are effective against a wide range of bacterial infections. This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethyl group, and a quinolone core with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinolone core.
Substitution: The cyclopentyl and ethyl groups are introduced through substitution reactions.
Oxidation: The final step involves oxidation to form the 4-oxo group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to oxo groups.
Reduction: Reduction of the quinolone core.
Substitution: Introduction of different substituents on the quinolone ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinolones with different functional groups, which can be further used in medicinal chemistry.
Scientific Research Applications
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential as an antibiotic and its effectiveness against resistant bacterial strains.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:
Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication.
Disruption of Bacterial Cell Division: By inhibiting DNA gyrase, the compound prevents bacterial cells from dividing and proliferating.
Molecular Targets: The primary target is bacterial DNA gyrase, but it may also affect other enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another quinolone derivative with similar applications.
Uniqueness
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its cyclopentyl group, in particular, may influence its binding affinity and spectrum of activity against various bacterial strains.
Biological Activity
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C14H15NO3
Molecular Weight: 245.28 g/mol
CAS Number: Not explicitly referenced in the search results but can be derived from its structure.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A related compound, YJC-1, a 2-phenyl-4-quinolone derivative, demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells. The mechanism involved microtubule polymerization disruption leading to mitotic phase arrest and increased expression of the cyclin-dependent kinase inhibitor p21(Cip1/Waf1) . This suggests that similar mechanisms may be applicable to this compound.
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Studies have shown that modifications in the structure can enhance activity against various pathogens. A systematic evaluation of similar compounds revealed that certain substitutions significantly increased their antibacterial efficacy .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : Quinoline derivatives often inhibit enzymes involved in nucleic acid synthesis or cell division.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Microtubule Disruption : Similar to YJC-1, this compound may interfere with microtubule dynamics, causing cell cycle arrest .
Case Studies
A case study involving a related quinoline derivative demonstrated its efficacy in inhibiting tumor growth in vivo. Mice treated with YJC-1 showed significant tumor suppression compared to controls, indicating the potential for clinical applications in oncology .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
55376-73-3 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-cyclopentyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c1-2-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,20,21) |
InChI Key |
UGSSXBJSTNAWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCC3)C(=O)O |
Origin of Product |
United States |
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